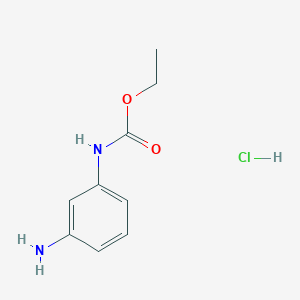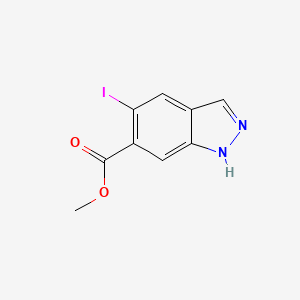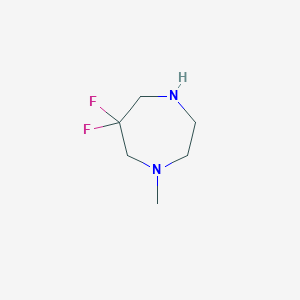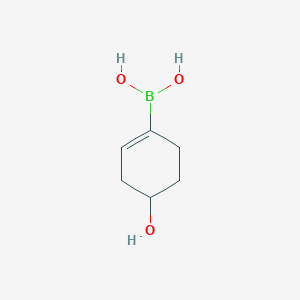
(4-Hydroxycyclohex-1-en-1-yl)boronic acid
Vue d'ensemble
Description
(4-Hydroxycyclohex-1-en-1-yl)boronic acid is an organic compound with the molecular formula C6H11BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Hydroxycyclohex-1-en-1-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexene with boron reagents under specific conditions. For instance, the condensation of cyclohexene with phenylboronic acid can generate the desired boronic acid derivative. The reaction typically requires heating the components to reflux in a suitable solvent like toluene, followed by evaporation of the solvent .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxycyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or alkane derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, alkanes, and substituted cyclohexene derivatives. These products are valuable intermediates in organic synthesis and have applications in various chemical processes.
Applications De Recherche Scientifique
(4-Hydroxycyclohex-1-en-1-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of sensors and probes for detecting biological molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is employed in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Hydroxycyclohex-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases such as diols, amines, and hydroxyl groups. This interaction leads to the formation of boronate complexes, which can modulate the activity of enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylboronic acid: Similar in structure but lacks the hydroxyl group on the cyclohexene ring.
Phenylboronic acid: Contains a phenyl group instead of the cyclohexene ring.
Vinylboronic acid: Features a vinyl group in place of the cyclohexene ring.
Uniqueness
(4-Hydroxycyclohex-1-en-1-yl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid moiety on the cyclohexene ring. This combination imparts distinct reactivity and allows for specific interactions with target molecules, making it valuable in various applications .
Propriétés
IUPAC Name |
(4-hydroxycyclohexen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h1,6,8-10H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDNJLOMTLODHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725961 | |
| Record name | (4-Hydroxycyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227071-40-0 | |
| Record name | (4-Hydroxycyclohex-1-en-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092230.png)
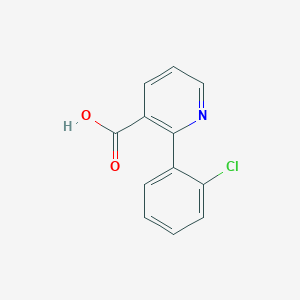
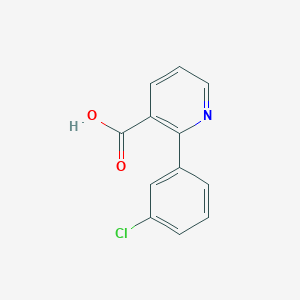
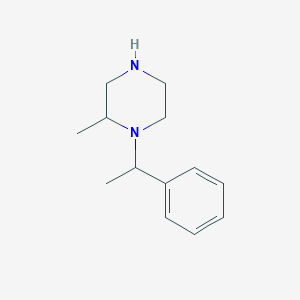
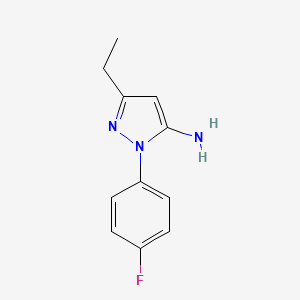
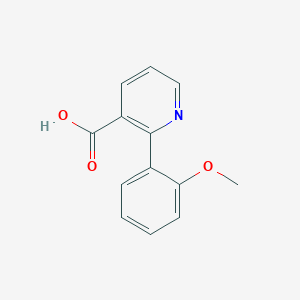
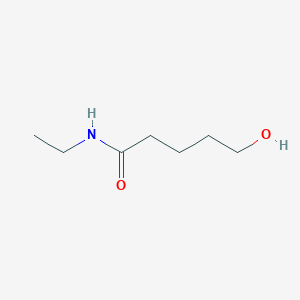
![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)
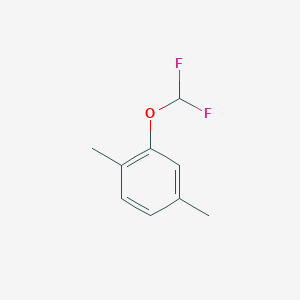

![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)
